molecular formula C8H6ClNO B3166872 3-Chloro-5-methylphenylisocyanate CAS No. 91456-35-8

3-Chloro-5-methylphenylisocyanate

Cat. No.: B3166872
CAS No.: 91456-35-8
M. Wt: 167.59 g/mol
InChI Key: QUNFCCQHRHTDDB-UHFFFAOYSA-N
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Description

3-Chloro-5-methylphenylisocyanate (CAS 91456-35-8) is a chemical building block of interest in advanced materials research, particularly in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are critical for the separation and analysis of enantiomers, which is essential in pharmaceutical and biochemical research . The compound is used as a key derivatization reagent in the chemical bonding of amylose derivatives to a silica gel matrix. This process creates chromatographic stationary phases with high column efficiency, improved stability across a wide range of solvent polarities, and enhanced chiral resolution and separation effects . As a chemical reagent, it requires careful handling. It is classified with the signal word "Danger" and hazard statements including H301+H331 (toxic if swallowed or inhaled), H315 (causes skin irritation), H318 (causes serious eye damage), and H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled) . For safe storage, it is recommended to be kept in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-isocyanato-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNFCCQHRHTDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91456-35-8
Record name 3-Chloro-5-methylphenyl isocyanate
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Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Methylphenylisocyanate

Phosgenation and Triphosgenation Approaches for 3-Chloro-5-methylaniline (B1314063) Conversion

The most common industrial method for producing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). doxuchem.com This conversion is a critical step in the synthesis of 3-chloro-5-methylphenylisocyanate from its direct precursor, 3-chloro-5-methylaniline. google.comgoogle.com

The synthesis of this compound can be achieved by reacting 3-chloro-5-methylaniline with triphosgene. google.comgoogle.com The reaction is typically carried out in a suitable solvent, such as toluene (B28343). google.com A key aspect of optimizing this process involves the controlled addition of the reactants. For instance, a solution of 3-chloro-5-methylaniline and a base, like triethylamine (B128534), dissolved in toluene is added to a solution of triphosgene, also in toluene, at room temperature to facilitate the reaction. google.comgoogle.com

A specific example of this synthesis yielded a significant quantity of the desired product. After the reaction of 3-chloro-5-methylaniline with triphosgene in the presence of triethylamine, the resulting mixture was filtered to remove triethylamine hydrochloride salt. The filtrate was then concentrated under reduced pressure, and the residue was distilled to yield this compound as a colorless liquid with a production yield of 95%.

Table 1: Reaction Parameters for Triphosgenation of 3-Chloro-5-methylaniline

ParameterValue/ConditionSource
Starting Material3-Chloro-5-methylaniline google.com
ReagentTriphosgene google.comgoogle.com
Catalyst/BaseTriethylamine google.comgoogle.com
SolventToluene google.comgoogle.com
TemperatureRoom Temperature google.comgoogle.com
Yield95%

In the triphosgenation reaction, a base is required to neutralize the hydrochloric acid that is formed as a byproduct. doxuchem.com Triethylamine serves this purpose effectively, acting as both a catalyst and an acid scavenger. google.comgoogle.com The stoichiometry of the reagents is crucial for achieving high yields and minimizing side reactions. The process involves using specific molar equivalents of the reactants. For every mole of 3-chloro-5-methylaniline, an appropriate amount of triphosgene and triethylamine is used to ensure the complete conversion to the isocyanate.

Precursor Synthesis Pathways to 3-Chloro-5-methylaniline

The direct precursor to this compound is 3-chloro-5-methylaniline. google.comgoogle.com This aromatic amine is typically prepared via the reduction of a nitro-substituted aromatic compound.

3-Chloro-5-methylaniline is synthesized by the reduction of 3-chloro-5-nitrotoluene (B98224). google.comgoogle.com This reduction can be carried out using various reducing agents. A common method involves dissolving 3-chloro-5-nitrotoluene in a solvent like ethanol (B145695) and then reacting it with a reducing agent such as tin(II) chloride or through catalytic hydrogenation using Raney nickel. google.comgoogle.comwikipedia.org

In a specific laboratory preparation, 3-chloro-5-nitrotoluene was dissolved in ethanol and the solution was cooled. google.comgoogleapis.com A solution of tin(II) chloride monohydrate in ethanol was then added dropwise while maintaining a low temperature (below 10°C). google.comgoogleapis.com After the addition, the mixture was stirred at room temperature for a couple of hours. googleapis.com The resulting 3-chloro-5-methylaniline was then isolated from the reaction mixture. googleapis.com This reduction of the nitro group is a well-established method in organic synthesis, with various reagents like iron in acidic media also being effective. wikipedia.orgresearchgate.net

Table 2: Synthesis of 3-Chloro-5-methylaniline via Reduction

ParameterValue/ConditionSource
Starting Material3-Chloro-5-nitrotoluene google.comgoogle.com
Reducing AgentTin(II) chloride monohydrate google.comgoogle.comgoogleapis.com
SolventEthanol google.comgoogle.comgoogleapis.com
Reaction TemperatureCooled, maintained at ≤ 10°C during addition google.comgoogleapis.com
Molar Ratio (SnCl₂:Nitro)approx. 4:1 google.com
Post-reactionStirred at room temperature googleapis.com

The precursor for the aniline (B41778), 3-chloro-5-nitrotoluene, is itself synthesized through a multi-step process that starts with 2-methyl-4-nitroaniline (B30703). google.comgoogle.com This process provides a route to the target molecule under mild conditions, avoiding the use of strong acids or bases. googleapis.com

The first step is the chlorination of 2-methyl-4-nitroaniline. google.comgoogle.com This reaction is performed in a neutral solvent, such as toluene or benzene, at room temperature. google.com A chlorinating agent, for example, tert-butyl hypochlorite (B82951) or N-chlorosuccinimide, is used to introduce a chlorine atom onto the aromatic ring, yielding 2-chloro-4-nitro-6-methylaniline. google.comgoogle.com In a documented procedure, tert-butyl hypochlorite was added dropwise to a dispersion of 2-methyl-4-nitroaniline in toluene while cooling, resulting in a 90% yield of the chlorinated product after isolation. google.com

The second step is the deamination of the resulting 2-chloro-4-nitro-6-methylaniline to produce 3-chloro-5-nitrotoluene. google.comgoogle.com This reaction is typically carried out in a solvent like ethanol or methanol (B129727). google.comgoogle.com The process involves a controlled, multi-step temperature profile. Initially, the reaction mixture is cooled (e.g., to between 5 and 10°C), and an aqueous solution of sodium nitrite (B80452) (1 to 2 mole equivalents) is added. google.comgoogleapis.com Subsequently, the temperature is elevated to promote the reaction and then carefully controlled (e.g., at 40 to 50°C) until the reaction is complete. google.comgoogleapis.com

Table 3: Synthesis of 3-Chloro-5-nitrotoluene

StepReactionReagents & ConditionsSource
1Chlorination Starting Material: 2-methyl-4-nitroanilineChlorinating Agent: tert-Butyl hypochloriteSolvent: TolueneCondition: Neutral, Room Temperature google.comgoogle.comgoogleapis.com
2Deamination Starting Material: 2-chloro-4-nitro-6-methylanilineReagent: Sodium nitriteSolvent: Ethanol or MethanolCondition: Multi-step temperature control google.comgoogle.comgoogleapis.com

Synthesis of 3-Chloro-5-nitrotoluene via Halogenation and Deamination Reactions[2],

Novel and Green Chemistry Approaches to this compound Synthesis

In response to the significant environmental and safety concerns associated with traditional isocyanate production, particularly the use of highly toxic phosgene, research has focused on developing greener and more sustainable synthetic routes. rsc.org These novel approaches aim to reduce or eliminate hazardous reagents, improve energy efficiency, and simplify purification processes. researchgate.net

Several phosgene-free methods for synthesizing isocyanates have been developed, which are applicable to the production of this compound. These routes often involve the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. researchgate.net

Reductive Carbonylation of Nitro Compounds: This is a direct method for synthesizing isocyanates from nitroarenes, such as 3-chloro-5-nitrotoluene, by reacting them with carbon monoxide. unimi.it However, this process can be challenging due to the high reactivity of the isocyanate product, which can lead to oligomerization and tar formation at elevated temperatures. unimi.it

Oxidative Carbonylation of Amines: In this approach, an amine like 3-chloro-5-methylaniline is reacted with carbon monoxide and an oxidant. Palladium-based catalysts are often employed for this transformation. acs.org The reaction typically proceeds through the formation of a carbamate ester, which can then be converted to the isocyanate.

The Dimethyl Carbonate (DMC) Route: Dimethyl carbonate is considered an environmentally benign methylating and carbonylating agent. iupac.orgmdpi.com In this method, an amine reacts with DMC to form a methyl carbamate. iupac.orgresearchgate.net This reaction can be catalyzed by various compounds, including lead-based catalysts for the synthesis of methyl N-phenyl carbamate from aniline. iupac.orgresearchgate.net The resulting carbamate is then thermally decomposed to yield the isocyanate and methanol. researchgate.net

The Urea (B33335) Route: This method involves the reaction of an amine with urea to form a substituted urea, which can then be thermally treated to produce the isocyanate. researchgate.netgoogle.com This pathway offers another alternative to the use of phosgene.

Table 2: Overview of Non-Phosgene Routes to Aryl Isocyanates

RoutePrecursorKey ReagentsIntermediateCatalyst ExamplesReference
Reductive CarbonylationNitroareneCarbon Monoxide (CO)-Ruthenium carbonyls, Palladium complexes unimi.it
Oxidative CarbonylationAmineCarbon Monoxide (CO), OxidantCarbamate esterPalladium acetate (B1210297) (Pd(OAc)₂) acs.org
Dimethyl Carbonate (DMC) RouteAmineDimethyl Carbonate (DMC)CarbamateLead compounds, Zinc acetate iupac.orgresearchgate.net
Urea RouteAmineUreaSubstituted urea- researchgate.netgoogle.com

The development of efficient and reusable catalysts is a cornerstone of green chemistry approaches to isocyanate synthesis. rsc.org Catalysis plays a crucial role in enabling non-phosgene routes by providing milder reaction conditions and improving selectivity.

In the oxidative carbonylation of N-alkylanilines, palladium catalysts, such as Pd(OAc)₂, in the presence of a co-oxidant like Cu(OAc)₂, have been shown to be effective. acs.org The catalytic cycle involves the C-H activation of the aniline, insertion of carbon monoxide, and subsequent reaction with an alcohol to form the carbamate intermediate. acs.org

For the DMC route , various catalysts have been explored for the synthesis of carbamates from amines and DMC. For instance, the reaction of aniline with DMC to produce methyl N-phenyl carbamate has been effectively catalyzed by lead compounds. iupac.orgresearchgate.net Zinc acetate has also been identified as a catalyst for the synthesis of toluene dicarbamate from toluene diamine and DMC. researchgate.net

The thermal decomposition of carbamates to isocyanates can also be facilitated by catalysts. Heterogeneous catalysts like zinc oxide (ZnO), aluminum oxide (Al₂O₃), and montmorillonite (B579905) K-10 have been evaluated for the cracking of methyl N-phenyl carbamate. researchgate.net

Furthermore, research into isocyanate cyclotrimerization to form isocyanurates, which are stable derivatives, has identified various catalytic systems. These include organocatalysts that can operate under mild, solvent-free conditions, highlighting the ongoing innovation in catalyst design for isocyanate chemistry. rsc.org

Reactivity and Reaction Mechanisms of 3 Chloro 5 Methylphenylisocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by protonation of the resulting nitrogen anion to yield a stable addition product.

3-Chloro-5-methylphenylisocyanate reacts readily with primary and secondary alcohols to form the corresponding N-(3-chloro-5-methylphenyl)carbamates, commonly known as urethanes. organic-chemistry.orgorganic-chemistry.org This reaction is typically carried out in an inert solvent. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This process can be catalyzed by bases or certain organometallic compounds. nih.gov For instance, the reaction with methanol (B129727) would yield methyl N-(3-chloro-5-methylphenyl)carbamate. A similar synthesis involves reacting 3-chloro-4-methylaniline (B146341) with methyl chloroformate to produce the corresponding carbamate (B1207046), highlighting a related synthetic route. prepchem.com

Table 1: Examples of Carbamate Formation

Alcohol Reactant Resulting Carbamate Product
Methanol Methyl N-(3-chloro-5-methylphenyl)carbamate
Ethanol (B145695) Ethyl N-(3-chloro-5-methylphenyl)carbamate

This table represents theoretical products based on established isocyanate reactivity.

The reaction between this compound and amines (primary or secondary) is a rapid and generally quantitative process that yields substituted ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction is one of the most common methods for urea (B33335) synthesis due to its efficiency and the directness of the coupling. nih.govnih.gov The reaction is initiated by the attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. nih.gov The resulting zwitterionic intermediate quickly rearranges to the stable urea product. This method is used to synthesize a wide array of diaryl ureas, some of which are investigated as kinase inhibitors. asianpubs.org For example, reacting this compound with a substituted aniline (B41778) like 4-amino-N-methylpyridine-2-carboxamide would produce a complex diaryl urea.

Table 2: Synthesis of Substituted Ureas from this compound

Amine Reactant Resulting Urea Product Reference
Aniline 1-(3-Chloro-5-methylphenyl)-3-phenylurea organic-chemistry.org
3-Chloroaniline 1-(3-Chloro-5-methylphenyl)-3-(3-chlorophenyl)urea nih.gov
4-Fluoroaniline 1-(3-Chloro-5-methylphenyl)-3-(4-fluorophenyl)urea nih.gov

This table includes both theoretical and documented examples for analogous compounds.

Isocyanates can participate in cycloaddition reactions. While a wide variety of such reactions exist for isocyanates in general, their application with heterocyclic systems is a key area of synthetic chemistry. nih.gov For example, aryl isocyanates can react with heterocyclic azides in a process that can lead to the formation of new heterocyclic structures. nih.gov A base-catalyzed reaction between an isocyanate and a suitable heterocyclic partner can proceed through a cycloaddition followed by rearrangement, offering a pathway to complex C,N-diheteroaryl compounds. nih.gov The electrophilic nature of the isocyanate group facilitates its participation as a dienophile or dipolarophile in these reactions.

Electrophilic and Radical Transformations

While the dominant chemistry of this compound involves nucleophilic attack at the isocyanate carbon, the aromatic ring can theoretically undergo electrophilic substitution. However, the isocyanate group is strongly deactivating, directing incoming electrophiles to the meta-positions (positions 2, 4, and 6 relative to the isocyanate). Given the existing substitution pattern, further electrophilic substitution would be sterically and electronically hindered and is not a commonly reported transformation.

Radical reactions involving aryl isocyanates are less common but can be initiated under specific conditions, such as with radical initiators or photolysis. These reactions are not considered a primary pathway for the transformation of this compound under normal synthetic conditions.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for this compound are not widely available in the public literature. However, extensive research on the kinetics of isocyanate reactions provides a general framework. The reaction rate with nucleophiles is significantly influenced by:

Nucleophilicity : Stronger nucleophiles (like aliphatic amines) react much faster than weaker ones (like aromatic amines or alcohols).

Steric Hindrance : Bulky substituents on either the isocyanate or the nucleophile can decrease the reaction rate.

Solvent : Polar aprotic solvents can stabilize intermediates and influence reaction rates.

Catalysis : The formation of carbamates is often catalyzed by tertiary amines or organotin compounds, which can increase the reaction rate by several orders of magnitude.

For analogous reactions, kinetic studies show that the reaction of metal hydrides with nitric oxide can follow second-order kinetics, with activation parameters (ΔH‡ and ΔS‡) determined to understand the mechanism, such as H-atom transfer. nih.gov While mechanistically different, these studies underscore the methods used to probe reaction pathways.

Role in Polymerization Mechanisms and Controlled Polymer Synthesis

Isocyanates are fundamental building blocks for polyurethane polymers. nih.gov Di- or poly-isocyanates react with polyols (compounds with multiple alcohol groups) in a polyaddition reaction to form polyurethane chains. While this compound is a monofunctional isocyanate and thus acts as a chain terminator rather than a chain propagator, its reactivity is directly relevant to the synthesis of diisocyanates used in industrial polymer production. google.com The synthesis of diurethanes from diamines, which are precursors to industrially significant diisocyanates, follows the same fundamental carbamate-forming chemistry. nih.gov The presence of the chloro and methyl groups on the phenyl ring would impart specific properties, such as thermal stability and solubility, to any polymer chain it terminates.

Anionic Polymerization Studies of Isocyanates

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, including polyisocyanates. This chain-growth polymerization process is initiated by anions and is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic center. researchgate.net

The reactivity of an aryl isocyanate in anionic polymerization is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the initiator and the propagating anionic chain end. rsc.org This generally leads to an increased rate of polymerization. Conversely, electron-donating groups decrease the reactivity of the isocyanate by reducing the partial positive charge on the carbonyl carbon. rsc.org

In the case of this compound, the phenyl ring is substituted with both an electron-withdrawing group (the chlorine atom) and an electron-donating group (the methyl group).

The Chloro Group: Located at the meta-position, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the isocyanate carbon. This effect is expected to enhance the monomer's reactivity towards anionic polymerization.

The Methyl Group: Also at a meta-position, the methyl group has a weak electron-donating inductive effect (+I). This would slightly decrease the reactivity of the isocyanate group.

A significant challenge in the anionic polymerization of isocyanates is a side reaction known as cyclotrimerization, which leads to the formation of a stable six-membered isocyanurate ring. rsc.org This reaction terminates the growing polymer chain and broadens the molecular weight distribution. However, the development of living anionic polymerization techniques, often employing specific initiators and additives at low temperatures, has allowed for the synthesis of well-defined polyisocyanates with controlled molecular weights and narrow dispersity. rsc.orgrsc.org

Table 1: Predicted Relative Reactivity of Substituted Phenyl Isocyanates in Anionic Polymerization
MonomerSubstituent EffectPredicted Reactivity
Phenyl IsocyanateReference (unsubstituted)Baseline
4-Nitrophenyl IsocyanateStrongly electron-withdrawingHigh
This compoundNet electron-withdrawingModerate to High
4-Methoxyphenyl IsocyanateStrongly electron-donatingLow

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Mechanism Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-5-methylphenylisocyanate, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the phenyl ring and identifying the key functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and isocyanate groups and the electron-donating effect of the methyl group. The predicted ¹H NMR chemical shifts would show three signals in the aromatic region, corresponding to the three non-equivalent protons on the phenyl ring. The methyl group would appear as a singlet further upfield, typically in the range of 2.2-2.5 ppm. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, distinct signals are expected for the six aromatic carbons, the methyl carbon, and the isocyanate carbon. The carbon attached to the chlorine atom and the carbons ortho and para to the isocyanate group will show characteristic downfield shifts. The isocyanate carbon itself will have a chemical shift in the range of 120-140 ppm. Online prediction tools can provide estimated chemical shifts which are valuable for preliminary analysis. nmrdb.org Quaternary carbons, those without any attached hydrogens, tend to show weaker signals in a standard ¹³C NMR spectrum. nmrdb.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3120 - 140
Methyl (CH₃)~2.3~20
Isocyanate (NCO)-~130

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. This intense band is a clear indicator of the presence of the isocyanate functionality. Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration, which is expected in the lower wavenumber region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In a study on related chloro- and methyl-substituted phenyl isocyanates, the C-Cl stretching vibration was observed to give a strong absorption in the range of 760-505 cm⁻¹. nih.govspectrabase.com The symmetric stretching of the isocyanate group, which is often weak in the IR spectrum, can sometimes be observed in the Raman spectrum. The phenyl ring breathing mode is also a characteristic Raman band. nih.gov

Interactive Data Table: Key Vibrational Frequencies for Phenyl Isocyanate Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N=C=O Asymmetric Stretch2250 - 2275Very Strong (IR)
Aromatic C-H Stretch3000 - 3100Medium (IR)
Aliphatic C-H Stretch2850 - 2960Medium (IR)
Aromatic C=C Stretch1400 - 1600Medium to Strong (IR/Raman)
C-Cl Stretch505 - 760Strong (Raman)

Data inferred from studies on related compounds. nih.govspectrabase.com

Mass Spectrometry for Reaction Intermediate Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.59 g/mol ). asianpubs.org A characteristic feature in the mass spectrum of chlorine-containing compounds is the presence of an isotopic peak ([M+2]⁺) at two mass units higher than the molecular ion peak, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related aromatic compounds include the loss of the functional groups. For this compound, fragmentation could involve the loss of the isocyanate group (NCO), the chloro group (Cl), or the methyl group (CH₃). Analysis of the mass spectra of related compounds like 3-chlorotoluene (B144806) and m-chloronitrobenzene can help in predicting the fragmentation pathways. nih.govnih.govnist.gov For instance, in the mass spectrum of 3-chlorotoluene, a prominent peak is observed for the tropylium (B1234903) ion resulting from the loss of a chlorine atom. nih.gov

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (for ³⁵Cl)Description
[C₈H₆ClNO]⁺167Molecular Ion ([M]⁺)
[C₈H₆³⁷ClNO]⁺169Isotopic Molecular Ion ([M+2]⁺)
[C₈H₆NO]⁺132Loss of Cl
[C₇H₆Cl]⁺125Loss of NCO
[C₇H₃ClNO]⁺152Loss of CH₃

These are predicted fragmentation patterns and their relative abundances would depend on the ionization conditions.

X-ray Crystallography of Derivatives for Conformation and Intermolecular Packing Analysis

While obtaining single crystals of the liquid this compound itself can be challenging, its derivatives, such as ureas and carbamates, are often crystalline solids suitable for X-ray crystallography. This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methylphenylisocyanate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of 3-Chloro-5-methylphenylisocyanate.

Density Functional Theory (DFT) has been successfully applied to investigate the molecular properties of chloro-substituted methylphenyl isocyanates. nih.gov Calculations, particularly at the B3LYP/6-311G* level of theory, have been used to determine optimized geometrical parameters, vibrational frequencies, infrared intensities, and Raman activities. nih.gov

For related isomers, these calculations have shown that the isocyanate (NCO) group maintains a specific orientation relative to the phenyl ring. nih.gov It is predicted that for this compound, two primary conformers, a cis and a trans form, exist with respect to the orientation of the NCO and CH₃ groups. The energy difference between these conformers is expected to be small, with the trans form being slightly more stable. nih.gov

A complete vibrational assignment of the observed spectra for related compounds has been achieved through these calculations, indicating that many normal modes are coupled due to the low symmetry of such molecules. nih.gov The C-Cl stretching vibration is typically observed in the range of 760-505 cm⁻¹. researchgate.net

Table 1: Calculated Properties of Isocyanate Compounds

Property Method Finding
Molecular Geometry DFT (B3LYP/6-311G*) Optimized bond lengths and angles determined.
Vibrational Frequencies DFT (B3LYP/6-311G*) Calculated IR and Raman spectra show good agreement with experimental data.

This table is generated based on data for related chloro-methylphenyl isocyanates and represents the expected findings for this compound.

Ab initio calculations, such as those at the RHF/6-311G* level, have been employed to further analyze the energies and structures of chloro-methylphenyl isocyanates. nih.gov These methods are crucial for mapping the potential energy surface and identifying various stationary points, including minima (stable conformers) and saddle points (transition states).

While specific ab initio studies on the reaction pathways of this compound are not extensively documented, the principles from studies on similar isocyanates can be applied. For instance, the reaction of phenyl isocyanate with alcohols has been studied using high-level ab initio methods like G4MP2. nih.gov These studies reveal that the energy barrier for reactions can be significantly lowered by the participation of additional molecules, such as another alcohol or isocyanate molecule, acting as a catalyst. nih.gov This suggests that the reactivity of this compound in, for example, urethane (B1682113) formation, would also be influenced by the reaction conditions and the presence of such catalytic species. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, MD simulations are a powerful tool for studying the conformational dynamics and behavior of isocyanates in solution. nsf.govnih.govacs.org The development of accurate force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE) and GAFF-IC, has enabled the simulation of the vapor-liquid phase behavior of various isocyanates. nsf.govnih.govacs.org

For this compound, MD simulations could provide valuable insights into:

Conformational Preferences: How the molecule flexes and what are the dominant shapes it adopts in different solvents.

Solvation Structure: How solvent molecules arrange around the isocyanate group and the aromatic ring.

Transport Properties: Predictions of properties like diffusion coefficients.

The lack of specific atomistic models and parametrizations for a wide range of isocyanates has been a limiting factor in the broad application of these simulation techniques. mdpi.comnih.gov

Prediction of Reaction Mechanisms and Transition States

Theoretical methods are pivotal in predicting the mechanisms of reactions involving isocyanates. For instance, the reaction of the isocyanate radical (NCO) with ethene has been studied theoretically to map out potential reaction pathways and their corresponding energy barriers. researchgate.net Similarly, the mechanism of urethane formation from phenyl isocyanate and alcohols has been investigated, revealing multi-step pathways that can be catalyzed by an excess of either reactant. nih.gov

For this compound, theoretical calculations could be used to predict the transition state structures and activation energies for its reactions with nucleophiles like alcohols and amines. These calculations would likely show that the electrophilicity of the isocyanate carbon is influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring. The reactivity of the isocyanate group can be significantly different based on its position relative to other substituents on the aromatic ring. researchgate.net

Table 2: Theoretical Data on Isocyanate Reactions

Reactants Theoretical Method Key Finding
Phenyl isocyanate + 1-propanol G4MP2/SMD An isocyanate-catalyzed mechanism can exist, proceeding through an allophanate (B1242929) intermediate. nih.gov

This table presents findings from related isocyanate reactions to illustrate the type of insights gained from theoretical predictions.

Theoretical Structure-Property Relationship Predictions (Excluding Prohibited Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemicals based on their molecular structure. nih.gov While specific QSAR/QSPR models for this compound are not published, the methodology provides a framework for predicting its properties.

A QSAR approach does not rely on a known biological target but instead correlates structural features of molecules with observed biological activity or physical properties. nih.gov For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or refractive index based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Such models, once validated, can be used for the rapid screening of new structures and for understanding which structural features are key to a particular property. nih.gov

Applications in Advanced Separation Science and Materials Research

Development of Chiral Stationary Phases (CSPs) from Derivatives

Derivatives of 3-chloro-5-methylphenylisocyanate are key components in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC), nano-Liquid Chromatography (nano-LC), and Supercritical Fluid Chromatography (SFC). rsc.orgresearchgate.net These CSPs are the core of chromatographic columns, enabling the separation of enantiomers.

The most prominent derivative is Amylose Tris(3-chloro-5-methylphenylcarbamate) (ACMPC). researchgate.netresearchgate.net This compound is synthesized by reacting this compound with the hydroxyl groups of amylose, a polysaccharide. The resulting carbamate (B1207046) derivative, when coated or immobilized onto a support, acts as a highly effective chiral selector. researchgate.netresearchgate.net ACMPC-based CSPs have demonstrated exceptional enantioselectivity for a broad spectrum of chiral analytes, including neutral, acidic, and basic compounds. rsc.orgresearchgate.net Their effectiveness extends to various classes of molecules, such as pesticides and pharmaceuticals, making them a versatile tool in analytical and preparative chromatography. researchgate.netrsc.org

To enhance the robustness and extend the range of usable solvents, the ACMPC chiral selector is often immobilized onto a solid support, most commonly silica (B1680970) particles. rsc.org Immobilization creates a covalent bond between the chiral selector and the support, preventing the selector from dissolving in aggressive mobile phases that are incompatible with simpler "coated" CSPs.

One common strategy involves using aminopropylsilanized (APS) silica. rsc.org This modified silica provides amino groups that can react to form a stable linkage with the chiral selector. Research has shown that immobilizing ACMPC on APS silica can improve chromatographic performance, not only for basic analytes as expected but also for neutral and acidic compounds. rsc.org This enhanced stability allows for a wider range of mobile phase compositions and additives to be used, which can be crucial for optimizing separations. rsc.org

The enantiomer recognition mechanism of polysaccharide-based CSPs like ACMPC is a complex process. It is generally accepted that the chiral selector forms a transient diastereomeric complex with the analyte, and the difference in the stability of these complexes for the two enantiomers leads to their separation. The primary mechanism involves the inclusion of a part of the analyte molecule into chiral grooves or cavities within the helical structure of the polysaccharide derivative.

The selectivity is governed by a combination of interactions, including:

Hydrogen bonding: Occurs between the polar sites on the analyte (e.g., hydroxyl, amino groups) and the carbamate groups of the CSP.

π-π interactions: Between the aromatic rings of the analyte and the phenyl groups of the CSP.

Dipole-dipole interactions: Resulting from the polar C=O and N-H bonds in the carbamate linkage.

Steric hindrance: The shape of the chiral cavities imposes a steric fit, where one enantiomer fits more favorably than the other.

The precise balance of these interactions is influenced by the mobile phase composition and temperature, which can alter the conformation of the chiral selector and the solvation of the analyte. rsc.org

The performance of ACMPC has been extensively compared with other chiral stationary phases. Studies have shown that ACMPC-based CSPs, such as Chiralpak IG, exhibit remarkable chiral recognition abilities for a wide variety of racemic compounds when compared to other immobilized polysaccharide-based CSPs. researchgate.net

Comparisons have also been made between the coated and immobilized versions of ACMPC. While immobilization provides greater stability, it can sometimes lead to a slight reduction in chiral recognition ability due to decreased flexibility of the selector. However, for many analytes, the performance is quite similar, and the benefits of immobilization often outweigh any minor loss in selectivity. In some cases, drastic differences in the chiral recognition pattern and even a reversal of the enantiomer elution order have been observed between coated and immobilized columns, highlighting the subtle but significant impact of the immobilization process on the selector's conformation.

Comparative Performance of ACMPC-based CSPs
CSP TypeKey FeatureAdvantageTypical ApplicationReference
Coated ACMPCSelector physically adsorbed on silicaPotentially higher recognition ability due to flexibilityNormal-phase HPLC with limited solvent choice
Immobilized ACMPCSelector covalently bonded to silicaHigh solvent compatibility, enhanced stabilityMulti-modal HPLC (normal, reversed, polar organic) rsc.org
ACMPC vs. Other Polysaccharide CSPsUnique substituent pattern (3-chloro-5-methyl)Exceptional recognition for various racematesBroad-spectrum chiral screening researchgate.net

Role as a Monomer in Precision Polymer Synthesis

Isocyanates, including this compound, are valuable monomers for synthesizing polymers with highly regular structures. The reactivity of the isocyanate group allows for the formation of polyisocyanates, which are known for their rigid, helical chain conformations.

While the synthesis of helical polyisocyanates from various phenylisocyanate monomers is a well-established field for creating chiral materials, specific literature detailing the polymerization of this compound for such purposes is not extensively documented. However, the general principles can be described.

Controlled Polymerization Techniques for Tailored Polymeric Architectures

The isocyanate group of this compound is highly reactive and can undergo polymerization to form polyisocyanates. The synthesis of polyurethanes, for instance, involves the reaction of diisocyanates with polyols. acs.org While the homopolymerization of monoisocyanates like this compound is also possible, achieving controlled polymerization to create tailored polymeric architectures presents a significant scientific challenge.

Controlled polymerization techniques are crucial for designing polymers with specific molecular weights, low polydispersity, and well-defined architectures such as block copolymers, star polymers, and brush polymers. rsc.org For isocyanates, anionic polymerization is a common method. However, the high reactivity of the isocyanate group can lead to side reactions and a lack of control over the polymerization process.

The development of controlled polymerization methods for isocyanates would enable the synthesis of novel materials with precisely engineered properties. The chloro and methyl substituents on this compound could influence the reactivity of the isocyanate monomer and the properties of the resulting polymer. For instance, the electron-withdrawing nature of the chlorine atom can affect the electron density of the isocyanate group, potentially altering its polymerization behavior. The methyl group, on the other hand, can impact the polymer's solubility and thermal properties.

Research into the co-trimerization of mono- and di-functional isocyanates to create flexible polyisocyanurate (PIR) networks highlights a potential route for creating tailored architectures. tue.nl This approach allows for the tuning of mechanical and thermal properties of the resulting materials. rsc.orgtue.nl While specific studies on the controlled polymerization of this compound are not extensively documented, the principles of isocyanate polymerization suggest its potential as a valuable monomer for creating functional polymers with unique characteristics.

Engineering of Functional Organic Frameworks and Networks

Functional organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.netumich.edu The incorporation of functional groups, such as chloro groups, into the framework structure can significantly enhance their performance. nih.govacs.org

The synthesis of these frameworks typically involves the reaction of organic linkers with metal nodes (in MOFs) or the self-condensation of organic building blocks (in COFs). researchgate.netyoutube.comnih.gov While direct utilization of this compound as a primary building block in reported MOF or COF synthesis is not common, its structure suggests its potential as a precursor for functionalized linkers.

For instance, the isocyanate group can be chemically modified to introduce other reactive functionalities that are suitable for framework synthesis. The presence of the chloro group on the phenyl ring is particularly interesting for the design of functional frameworks. Chloro-functionalized MOFs have shown enhanced adsorption capacities for certain molecules due to specific interactions between the chloro group and the guest molecules. nih.govacs.org

The general synthetic strategies for MOFs and COFs often rely on solvothermal or ionothermal methods where the components are reacted at elevated temperatures. nih.govnih.gov The design and synthesis of novel organic linkers derived from this compound could lead to the development of new functional frameworks with tailored pore sizes and chemical properties, opening up new possibilities for their application in various technological fields.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry for Continuous Synthesis and Process Intensification

The synthesis of isocyanates, including 3-Chloro-5-methylphenylisocyanate, has traditionally been performed using batch processes. However, the future of its production is increasingly pointing towards the adoption of continuous flow chemistry. This approach offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For isocyanate synthesis, which often involves hazardous reagents and intermediates, this methodology is particularly advantageous. For instance, the Curtius rearrangement, a common method for producing isocyanates from acyl azides, can be made significantly safer in a flow setup. bldpharm.comsigmaaldrich.com The highly reactive and potentially explosive acyl azide (B81097) intermediate is generated and consumed in situ within the enclosed environment of the reactor, minimizing the risk of accumulation and accidental detonation. bldpharm.com

A typical continuous flow process for isocyanate synthesis involves several key stages:

Mixing of Reagents: An acyl hydrazide is mixed with an aqueous solution of nitrous acid in a continuous stream to form the corresponding acyl azide. bldpharm.com

Solvent Exchange: An organic solvent is introduced to extract the acyl azide. bldpharm.com

Water Removal: The water is subsequently removed from the organic phase. bldpharm.com

Thermal Rearrangement: The solution containing the acyl azide is then heated as it flows through a heated reactor, inducing the Curtius rearrangement to yield the isocyanate. bldpharm.com

This continuous process not only enhances safety but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity of the final product, this compound. The ability to easily scale up production by simply extending the operating time of the flow reactor makes this technology highly attractive for industrial applications. sigmaaldrich.com

Table 1: Comparison of Batch vs. Flow Chemistry for Isocyanate Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of hazardous intermediatesEnhanced safety through in-situ generation and consumption of intermediates bldpharm.comsigmaaldrich.com
Process Control Less precise control over temperature and mixingPrecise control over reaction parameters, leading to better consistency mdpi.com
Scalability Scaling up can be complex and require reactor redesignEasily scalable by extending run time or parallelizing reactors sigmaaldrich.com
Efficiency Can have longer reaction times and lower overall throughputAccelerated reaction kinetics and higher throughput bldpharm.com
Product Quality Potential for side reactions and impuritiesImproved yield and purity due to precise control mdpi.com

Application of Machine Learning and Artificial Intelligence in Reaction Design and Outcome Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction conditions. For a specific molecule like this compound, these computational tools can accelerate research and development by minimizing the need for extensive trial-and-error experimentation. sigmaaldrich.comgoogle.com

There are several key approaches in applying AI to chemical reaction prediction:

Sequence-to-sequence models: These treat chemical reactions like a language, translating a sequence of reactants and conditions into a sequence of products. google.com

Graph Neural Networks (GNNs): Molecules are represented as graphs, where atoms are nodes and bonds are edges, allowing the AI to learn from the molecular structure directly. google.com

Reinforcement Learning (RL): An AI agent can explore different synthetic routes and reaction conditions, receiving feedback to optimize for desired outcomes like high yield or sustainability. google.com

For the synthesis and functionalization of this compound, these AI tools could be used to:

Optimize Synthesis: Predict the optimal conditions (temperature, catalyst, solvent) for its synthesis, maximizing yield and minimizing impurities.

Discover Novel Reactions: Identify new, more efficient, or greener synthetic pathways to the target molecule.

Predict Reactivity: Foresee how this compound will react with other molecules, aiding in the design of new polymers or other functional materials.

While the application of AI to this specific isocyanate is still an emerging area, the broader success of these technologies in organic chemistry suggests a significant future impact.

Exploration of Novel Catalytic Transformations for Isocyanate Functionalization

The isocyanate group (-N=C=O) is highly reactive, making it a versatile functional group for a wide range of chemical transformations. Future research will undoubtedly focus on discovering and developing novel catalytic systems to control and expand the reactivity of this compound.

While traditional isocyanate reactions with alcohols and amines to form urethanes and ureas are well-established, modern catalysis offers the potential for more complex and selective transformations. For example, transition-metal catalysis has shown promise in enabling new types of isocyanate reactions.

Recent advancements in catalysis relevant to isocyanates include:

C-H Bond Functionalization: Earth-abundant metal catalysts, such as cobalt, have been shown to catalyze the direct addition of C-H bonds across the N=C bond of isocyanates. This allows for the direct amidation of arenes and heteroarenes, opening up new possibilities for creating complex molecules from simple precursors.

Cyclization Reactions: Catalysts can be employed to promote the cyclization of isocyanates with other functional groups, leading to the synthesis of various heterocyclic compounds which are important in pharmaceuticals and materials science.

Controlled Polymerization: Advanced catalysts can offer greater control over the polymerization of di- and polyisocyanates, allowing for the synthesis of polyurethanes with precisely defined properties.

For this compound, research into novel catalytic transformations could lead to the development of new polymers with enhanced thermal stability, flame retardancy (due to the chlorine atom), or other desirable properties. Furthermore, catalytic methods could enable its use in the synthesis of novel agrochemicals or pharmaceuticals, where the specific substitution pattern of the phenyl ring could be advantageous.

Table 2: Potential Catalytic Transformations for this compound

Catalytic ApproachPotential ReactionSignificance
Transition-Metal CatalysisC-H bond amidationDirect synthesis of complex amides for agrochemical or pharmaceutical applications.
Lewis Acid/Base CatalysisControlled polymerizationCreation of polyurethanes with tailored properties.
OrganocatalysisAsymmetric synthesisProduction of chiral molecules for specialized applications.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes and ensuring product quality. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for studying the synthesis and reactions of isocyanates like this compound.

Traditional analytical methods often rely on taking samples from a reaction at various time points for offline analysis. This can be slow and may not accurately reflect the state of the reaction, especially for fast reactions or those involving unstable intermediates. In-situ spectroscopy overcomes these limitations by monitoring the reaction as it happens.

Key advanced spectroscopic techniques for this purpose include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Mid-infrared spectroscopy is particularly well-suited for monitoring isocyanate reactions. The strong and characteristic absorption of the isocyanate group around 2270 cm⁻¹ allows for its concentration to be tracked in real-time. Fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data on the consumption of the isocyanate and the formation of products.

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used for in-situ monitoring. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorption can be problematic.

Time-Resolved and Spatially-Resolved Spectroscopy: These advanced methods provide even more detailed information. Time-resolved techniques can capture the dynamics of very fast reactions, while spatially-resolved methods can map the distribution of different chemical species within a reactor.

By applying these techniques to the synthesis and reactions of this compound, researchers can gain valuable insights into:

Reaction Kinetics: Determine the rate of reaction and how it is affected by different parameters.

Intermediate Identification: Detect and identify transient intermediates, providing a more complete picture of the reaction mechanism.

Endpoint Determination: Accurately determine when a reaction is complete, preventing unnecessary heating or processing time.

This detailed mechanistic understanding, facilitated by advanced spectroscopy, will be instrumental in optimizing the production and application of this compound in the future.

Q & A

Q. What are the critical factors in optimizing the synthesis of 3-Chloro-5-methylphenylisocyanate to maximize yield and purity?

Methodological Answer:

  • Key variables include reaction temperature, stoichiometry of precursors (e.g., chlorinated aryl amines and phosgene derivatives), and solvent polarity. For example, alkaline conditions during cyclization (as seen in analogous isocyanate syntheses) reduce side reactions like hydrolysis .
  • Monitor intermediate formation via thin-layer chromatography (TLC) or in situ FTIR to track isocyanate group generation. Purification via fractional distillation or recrystallization in non-polar solvents can isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use impermeable gloves (nitrile or neoprene) and sealed goggles to prevent dermal/ocular exposure, as isocyanates are sensitizers .
  • Store separately from water, alcohols, or amines to avoid violent reactions. Waste must be neutralized with aqueous sodium bicarbonate before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved during structural elucidation?

Methodological Answer:

  • Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) to cross-validate substituent positions. For example, NOESY experiments can distinguish between meta- and para-substituted isomers .
  • Computational tools (e.g., DFT calculations) predict 19F^{19}\text{F}-NMR shifts for trifluoromethyl analogs, resolving ambiguities in electron-deficient aromatic systems .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • The electron-withdrawing chloro and methyl groups activate the isocyanate toward nucleophilic attack. Kinetic studies under varying Pd-catalyst loadings (e.g., Suzuki-Miyaura conditions) reveal rate-limiting transmetallation steps .
  • In situ monitoring via Raman spectroscopy can detect intermediates like palladacycles, guiding catalyst optimization .

Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound in long-term storage?

Methodological Answer:

  • Accelerated stability studies under ICH guidelines (40°C/75% RH) quantify hydrolysis rates. LC-MS identifies degradation products like urea derivatives.
  • UV-Vis spectroscopy tracks photodegradation; amber glassware and desiccants (e.g., molecular sieves) mitigate decomposition .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

  • Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects. Meta-analyses of PubChem BioAssay data (e.g., AID 1259391) can identify outlier protocols .
  • Use isogenic cell lines or enzyme batches to control for biological variability .

Application-Driven Research

Q. What strategies enhance the selectivity of this compound in peptide modification workflows?

Methodological Answer:

  • Site-specific labeling is achieved by tuning pH to target lysine ε-amines over N-terminal amines. Kinetic studies in buffered solutions (pH 6.5–8.0) optimize reaction specificity .
  • Quench unreacted isocyanate with tris(hydroxymethyl)aminomethane (TRIS) to prevent off-target modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.